molecular formula C21H24O5 B154751 Myricanone CAS No. 32492-74-3

Myricanone

Cat. No. B154751
CAS RN: 32492-74-3
M. Wt: 356.4 g/mol
InChI Key: ZTSNTUQTNQSIDC-UHFFFAOYSA-N
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Description

Myricanone is a cyclic diarylheptanoid isolated from the bark of Myrica rubra (Myricaceae) .


Synthesis Analysis

The synthesis of myricanone has been discussed in a study by Jahng and Park . They applied a strategy that involved the intramolecular ring closure of diiodides, which provided the corresponding benzyl-protected myricanone in a yield of 10%.


Molecular Structure Analysis

Myricanone has a molecular formula of C21H24O5, with an average mass of 356.412 Da and a monoisotopic mass of 356.162384 Da . The structure of myricanone includes two methoxy groups, two hydroxy groups, and a cyclic diarylheptanoid core .


Physical And Chemical Properties Analysis

Myricanone has a density of 1.2±0.1 g/cm3, a boiling point of 583.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 98.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 296.1±3.0 cm3 .

Scientific Research Applications

Biosynthesis of Myricanone and Myricanol

  • Summary of Application: Myricanol and Myricanone are cyclic diarylheptanoids found in Myrica rubra . They are derived from two molecules of 4-coumaric acid . This biosynthesis process is significant as it contributes to our understanding of the metabolic pathways in plants.
  • Methods of Application: The biosynthesis was studied through feeding experiments of Myrica rubra young shoots with 4-[8,9-13C2]coumaric acid . Mass spectrometric analyses and 13C Nuclear magnetic resonance analysis were used to trace the incorporation of 4-coumaric acid into Myricanol .
  • Results: The C-8 and C-9 atoms of 4-coumaric acid are incorporated into C-8, C-9, C-11, and C-12 of the corresponding Myricanol .

Potential Pharmacological Applications

  • Summary of Application: Compounds isolated from Myrica and Morella species, including Myricanol and Myricanone, have shown several biological activities, like anticancer, antidiabetic, anti-obesity, and cardio-/neuro-/hepatoprotective activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically isolated from the plant species and tested in vitro and in vivo for their biological activities .
  • Results: Myricanol, Myricitrin, Quercitrin, and Betulin are among the most promising compounds isolated from these species . There are still many other compounds isolated from both genera whose biological activities have not been evaluated, which represents an excellent opportunity to discover new applications for those compounds .

Inhibition of iNOS

  • Summary of Application: Myricanone and Myricanol have been found to be very active inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that plays a key role in immune response .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically isolated from the plant species and tested in vitro for their inhibitory activities .
  • Results: Myricanone and Myricanol are, respectively, 20 and four times more active than the most active control tested (aminoguanidine with IC 50 = 22.2 µM) .

Antioxidant Activity

  • Summary of Application: Myricetin, a flavonol found in the same family as Myricanone, has shown potent activity against free radicals even at low concentrations . It has demonstrated anti-photoaging activity, anticancer activity, antiplatelet aggregation activity, antihypertensive activity, immunomodulatory activity, anti-inflammatory activity, antiallergic activity, and analgesic activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically isolated from the plant species and tested in vitro and in vivo for their biological activities .
  • Results: Myricetin can elevate the antioxidant enzyme levels, reduce lipid peroxidation, and protect against cancer. In the case of myocardial dysfunction, myricetin has been shown to suppress the inflammatory cytokines and reduce the mortality rate .

Traditional Medicine

  • Summary of Application: Myrica and Morella species, which include Myricanone, are used in traditional medicine in China and Japan. They are used to treat diarrhea, digestive problems, headache, burns, and skin diseases .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically isolated from the plant species and used in traditional medicine practices .
  • Results: The effectiveness of these traditional treatments varies and is often anecdotal. However, the wide array of compounds isolated from different parts of Myrica and/or Morella species possess several biological activities, like anticancer, antidiabetic, anti-obesity, and cardio-/neuro-/hepatoprotection .

Anticancer Activity

  • Summary of Application: Myricetin, a flavonol found in the same family as Myricanone, has shown potent activity against various hallmarks of cancer. It has demonstrated anti-photoaging activity, anticancer activity, antiplatelet aggregation activity, antihypertensive activity, immunomodulatory activity, anti-inflammatory activity, antiallergic activity, and analgesic activity .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources. However, these compounds are typically isolated from the plant species and tested in vitro and in vivo for their biological activities .
  • Results: Myricetin has been shown to mitigate cell proliferation, angiogenesis, metastasis, and induce apoptosis. It has also been found to reduce platelet aggregation and control viral infections by interfering in the DNA replication pathways .

properties

IUPAC Name

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSNTUQTNQSIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186218
Record name Myricanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Myricanone

CAS RN

32492-74-3
Record name 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32492-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myricanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194 - 196 °C
Record name Myricanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
A Paul, S Das, J Das, A Samadder, K Bishayee… - Journal of integrative …, 2013 - Elsevier
… that myricanone promoted apoptotic cell death. CD spectroscopic data indicated that myricanone had … RT-PCR and immunoblot studies revealed that myricanone activated the apoptotic …
Number of citations: 34 www.sciencedirect.com
A Paul, J Das, S Das, A Samadder… - Journal of Acupuncture …, 2013 - Elsevier
… myricanone has been reported [12]; to our knowledge, however, the anticancer mechanism of myricanone … accumulation; furthermore, how myricanone induces apoptosis through a well-…
Number of citations: 24 www.sciencedirect.com
S Kawai, K Nakata, M Ohashi, T Nishida - Journal of wood science, 2008 - Springer
After feeding experiments of Myrica rubra young shoots with 4-[8,9- 13 C 2 ]coumaric acid, mass spectrometric analyses revealed that the cyclic diarylheptanoids, myricanol and …
Number of citations: 19 link.springer.com
G Dai, Y Tong, X Chen, Z Ren, F Yang - Chemotherapy, 2015 - karger.com
… myricanone exerts potent anticancer activity. This study aimed to investigate the underlying mechanism of the effect of myricanone … in vitro effects of myricanone against the human lung …
Number of citations: 16 karger.com
N Sakurai, Y Yaguchi, T Hirakawa, M Nagai, T Inoue - Phytochemistry, 1991 - Elsevier
… Begley et al. reported on the boron trifluoride-catalysed isomerization of myricanone (3) into isomyricanone (4). and … (4) prepared from myricanone (3) according to the known procedure …
Number of citations: 40 www.sciencedirect.com
M Yoshimura, S Yamakami, Y Amakura… - Journal of Natural …, 2012 - ACS Publications
… This paper describes the isolation and structural elucidation of a new gallate of myricanone glucoside (3) and two new diarylheptanoid sulfates (1 and 2), along with the antioxidative …
Number of citations: 23 pubs.acs.org
H Akazawa, Y Fujita, N Banno, K Watanabe… - Journal of oleo …, 2010 - jstage.jst.go.jp
… moiety were very similar to those of myricanone (6)6,14), … , confirmed that 7 possesses the structure myricanone 5-O-aL-… of myricanone (6)6,14), while those of sugar moiety were in …
Number of citations: 38 www.jstage.jst.go.jp
YC Ting, HH Ko, HC Wang, CF Peng, HS Chang… - Phytochemistry, 2014 - Elsevier
Bioassay-guided fractionation of the roots of Myrica adenophora led to isolation of 24 known compounds and hitherto unknown compounds, including three A-type proanthocyanidins […
Number of citations: 23 www.sciencedirect.com
J Tao, T Morikawa, I Toguchida, S Ando… - Bioorganic & medicinal …, 2002 - Elsevier
… Furthermore, diarylheptanoids, myricanol and myricanone, were found to inhibit induction of … Furthermore, diarylheptanoids, myricanol and myricanone, were found to inhibit induction of …
Number of citations: 109 www.sciencedirect.com
S Kawai, K Nakata, H Ichizawa, T Nishida - Journal of wood science, 2010 - Springer
… We previously demonstrated that the cyclic diarylheptanoids myricanol and myricanone were biologically synthesized from two molecules of 4-coumaric acid by the feeding of 4-[8,9…
Number of citations: 12 link.springer.com

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